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molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No. B559601
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06433176B1

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (5.0 g, 46 mmol), 1 -bromo-3-chloropropane (23.9 g, 15 ml, 151 mmol) and N,N-dimethylformamide (15 ml) was heated and refluxed for 15 hours. After silica gel column chromatography, 8-hydroxyjulolidine (5.5 g) was obtained in 62% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[CH3:14][N:15]([CH3:18])[CH:16]=O>>[CH2:10]1[CH2:18][N:15]2[C:14]3[C:5]([CH2:6][CH2:7][CH2:16]2)=[C:4]([OH:8])[CH:3]=[CH:2][C:12]=3[CH2:11]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
15 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C3C(=C(C=C2)O)CCCN3C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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